N-[(4-fluorophenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c23-18-8-6-17(7-9-18)16-24-22(27)21-20(10-15-30-21)31(28,29)26-13-11-25(12-14-26)19-4-2-1-3-5-19/h1-10,15H,11-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXTYDRHHDIRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a thiophene ring substituted with a sulfonamide group and a piperazine moiety. The presence of the fluorophenyl group enhances its lipophilicity, which is crucial for biological activity.
1. Receptor Interaction:
Research indicates that this compound may act as a ligand for various receptors, particularly those in the serotonin (5-HT) family. It is hypothesized to exhibit affinity for 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and anxiety disorders .
2. Anticancer Activity:
Preliminary studies suggest that this compound demonstrates significant cytotoxicity against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells, with IC50 values indicating potent antitumor activity .
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 (Lung) | 0.39 | |
| Antitumor | MCF-7 (Breast) | 0.46 | |
| Apoptosis Induction | HeLa | 7.01 | |
| Serotonin Receptor Binding | 5-HT1A | - |
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of various thiophene derivatives, this compound was found to significantly inhibit cell proliferation in the A549 lung cancer cell line. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. Results indicated that it could reduce oxidative damage and inflammation markers, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Research indicates that derivatives of thiophene compounds, including those similar to N-[(4-fluorophenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, exhibit significant antimicrobial properties. This is attributed to the thiophene ring's ability to interact with microbial enzymes, disrupting their function and leading to cell death .
-
Anticancer Potential
- The compound has been evaluated for its anticancer properties. Studies show that the piperazine moiety enhances the bioactivity of the compound against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism involves modulation of signaling pathways related to cell survival.
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its pharmacological activity:
| Component | Effect on Activity |
|---|---|
| Piperazine Ring | Enhances binding affinity to biological targets |
| Fluorophenyl Group | Increases lipophilicity, improving membrane permeability |
| Thiophene Moiety | Contributes to antimicrobial and anticancer properties |
Case Studies
-
Study on Antimicrobial Efficacy
- A study published in the Journal of Medicinal Chemistry evaluated several thiophene derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth, supporting the potential use of this compound as an antibacterial agent .
- Anticancer Activity Assessment
-
Anti-inflammatory Mechanism Exploration
- Research published in Pharmacology Reports examined the anti-inflammatory effects of similar compounds. The study found that these compounds inhibited NF-kB signaling pathways, which are critical in inflammation processes, thus validating their therapeutic potential in treating inflammatory conditions .
Comparison with Similar Compounds
Thiophene Carboxamides with Piperazine Derivatives
Compounds sharing the thiophene-carboxamide core and piperazine-based substituents are highlighted below:
Key Observations :
Piperazine Sulfonamides with Heterocyclic Cores
Piperazine sulfonamides with varying heterocycles demonstrate structural diversity:
Key Observations :
- The target compound and both feature thiophene-2-carboxamide but differ in piperazine substituents (phenyl vs. trifluoromethoxyphenyl) and linkers (sulfonyl vs. butyl). These differences may modulate pharmacokinetics, such as blood-brain barrier penetration .
- Compounds in prioritize benzenesulfonamide cores, which are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas thiophene derivatives may enhance antimicrobial activity .
Thiophene Derivatives with Alternative Substituents
Nitrothiophenes and fentanyl analogs provide additional context:
Key Observations :
- The target compound lacks the nitro group seen in , which is critical for antibacterial activity in nitrothiophenes. This suggests divergent therapeutic applications.
- Thiophene fentanyl shares the thiophene-2-carboxamide core but replaces piperazine with piperidine, highlighting how minor structural changes can shift pharmacological targets (CNS vs. antimicrobial).
Preparation Methods
Optimized Reaction Conditions
In a representative procedure, methyl thiophene-2-carboxylate, chlorosulfonic acid, and 4-phenylpiperazine are dissolved in DMF and subjected to MWI at 120°C for 15 minutes. The intermediate sulfonamide is then treated with 4-fluorobenzylamine and a catalytic amount of sodium hydride (NaH) under MWI at 100°C for 10 minutes. This method reduces the total synthesis time from 24–48 hours to under 1 hour, with yields comparable to conventional methods (68–72%).
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis offers advantages in purification and scalability, particularly for combinatorial chemistry applications.
Immobilization of Thiophene Precursor
A Wang resin-bound thiophene-2-carboxylic acid derivative is functionalized sequentially. First, on-resin sulfonation is performed using a SO₃·Py complex in DMF, followed by coupling with 4-phenylpiperazine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent. The carboxamide is then formed by treating the resin-bound intermediate with 4-fluorobenzylamine and TFA (trifluoroacetic acid) for cleavage. This method achieves isolated yields of 60–65% with >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Reaction Time | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Conventional Multi-Step | 24–48 hours | 65–85 | High reproducibility | Laborious purification steps |
| Microwave-Assisted | <1 hour | 68–72 | Rapid synthesis, reduced solvent volume | Specialized equipment required |
| Solid-Phase | 6–8 hours | 60–65 | Scalability, automated purification | Higher cost of resin and reagents |
Mechanistic Insights and Side Reactions
Q & A
Q. What are the common synthetic routes for preparing N-[(4-fluorophenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiophene Ring Formation : Cyclization of dicarbonyl compounds with sulfur under reflux (e.g., in ethanol or DMF) .
Sulfonylation : Reaction of the thiophene intermediate with 4-phenylpiperazine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl-piperazine moiety .
Amide Coupling : Condensation of the sulfonylated thiophene with 4-fluorobenzylamine using coupling agents like EDC/HOBt .
- Key Considerations : Solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and purification via column chromatography are critical for yield optimization (>60% reported) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves 3D conformation, particularly for sulfonyl and piperazine groups .
- Melting Point Analysis : Indicates purity and stability (reported range: 180–185°C) .
Advanced Research Questions
Q. How do structural modifications of the piperazine or thiophene moieties influence biological activity and toxicity?
- Methodological Answer :
- Piperazine Modifications :
- Substituting 4-phenylpiperazine with 3-chlorophenylpiperazine increases affinity for serotonin receptors (e.g., 5-HT₁A, IC₅₀: 12 nM vs. 45 nM for unmodified) but may elevate hepatotoxicity .
- Fluorination at specific positions (e.g., 2-fluorophenyl) enhances metabolic stability in microsomal assays .
- Thiophene Modifications :
- Introducing electron-withdrawing groups (e.g., sulfonyl) improves enzyme inhibition (e.g., COX-2 inhibition by 40% at 10 µM) but may reduce solubility .
- Experimental Design : Use SAR studies with in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with ADMET profiling .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
- Methodological Answer :
- Data Harmonization : Cross-validate results using standardized assays (e.g., consistent cell lines like HEK-293 for receptor binding) .
- Control Experiments : Include positive controls (e.g., known inhibitors) and assess batch-to-batch variability in compound purity (>95% by HPLC recommended) .
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2.5 µM vs. 5.4 µM) were traced to differences in assay buffer pH (7.4 vs. 6.8) .
Q. How can molecular docking and dynamics simulations predict target interactions?
- Methodological Answer :
- Docking Workflow :
Target Selection : Use crystal structures (e.g., PDB ID: 7CAB for PI3Kγ) .
Ligand Preparation : Optimize protonation states of the sulfonyl and carboxamide groups at physiological pH .
- Simulation Protocols :
- Run 100 ns MD simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust binding) .
- Key interactions: Hydrogen bonding between the sulfonyl group and Arg-67 of PI3Kγ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
